Secalciferol-d6
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Overview
Description
Secalciferol-d6, also known as (24R)-24,25-Dihydroxyvitamin D3-d6, is the deuterium labeled Secalciferol . Secalciferol is a metabolite of Vitamin D, a possibly anti-inflammatory steroid which is involved in bone ossification .
Synthesis Analysis
This compound is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular formula of this compound is C27H38D6O3 . The molecular weight is 422.68 . The structure of this compound is represented by the SMILES string: C[C@@]12C@CCC@HC3)\\CCC1)(CC[C@@]2(C@@H([2H])[2H])(C([2H])([2H])[2H])O)O)C)[H])[H]
.
Scientific Research Applications
Role in Health and Athletic Performance
Vitamin D, including secalciferol, is identified as a crucial nutrient for maintaining optimal health and enhancing athletic performance. It is recognized for its role in calcium and phosphorus homeostasis, indicating its importance in bone health. Beyond these well-known functions, vitamin D receptors are present in almost every cell in the body, suggesting a broader physiological impact, including the prevention of chronic diseases such as cancer, cardiovascular diseases, autoimmune diseases, and diabetes. The active form of Vitamin D plays a significant role in achieving better health outcomes and athletic performance (Chatterjee et al., 2014).
Influence on Cell Membrane Structures
Research on secosteroids like cholecalciferol (Vitamin D3) and ergocalciferol (Vitamin D2) has shown their effect on the structure and phase behavior of cell membranes. Studies using X-ray diffraction to explore the impact of these vitamins on dipalmitoyl phosphatidylcholine (DPPC) membranes found that Vitamin D derivatives induce distinct modulated phases in lipid bilayers, affecting the cell membrane's physical properties. This suggests potential implications for how Vitamin D and its analogs, including Secalciferol-d6, influence cell signaling and structural integrity (Kamal et al., 2012).
Applications in Autoimmune Diseases and Immunomodulation
The secosteroid Vitamin D3 and its active hormone, calcitriol, have been extensively studied for their effects on the immune system, particularly in the context of autoimmune diseases. High-dose Vitamin D3 therapy has shown clinical benefits in treating autoimmune diseases, which could be explained by the concept of acquired Vitamin D resistance. This resistance may arise from genetic polymorphisms affecting the Vitamin D system or from a blockade of Vitamin D receptor signaling, suggesting a complex interaction between Vitamin D levels and immune system regulation. These insights are critical for understanding the therapeutic potential of Vitamin D derivatives, including this compound, in modulating immune responses (Lemke et al., 2021).
Advancements in Analytical Techniques
This compound, as a deuterated compound, is particularly valuable in analytical chemistry for its application in LC–MS/MS techniques. It serves as an internal standard in the quantification of Vitamin D levels in biological samples, highlighting its importance in research focused on understanding Vitamin D's bioavailability and metabolism. The development of accurate, sensitive, and selective methods for determining Vitamin D levels in human plasma exemplifies the critical role of deuterated standards like this compound in enhancing the reliability of analytical results (Contractor et al., 2017).
Safety and Hazards
Secalciferol-d6 is classified as having acute toxicity, both oral and dermal, and can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and respiratory protection are advised .
Mechanism of Action
Secalciferol-d6 is a deuterium-labeled form of Secalciferol . Secalciferol is a metabolite of Vitamin D, which is potentially involved in bone ossification .
Target of Action
Secalciferol primarily targets the cells involved in bone formation and immune response . It is a metabolite of Vitamin D, which plays a crucial role in calcium homeostasis and bone health .
Mode of Action
As a vitamin d metabolite, it is likely to interact with the vitamin d receptor (vdr) in target cells . This interaction can lead to the transcription of genes that regulate bone mineralization and immune response .
Biochemical Pathways
This compound, like other Vitamin D metabolites, is involved in the regulation of calcium and phosphate homeostasis . It may influence the expression of genes involved in calcium absorption in the gut and calcium mobilization in the bone .
Pharmacokinetics
It is known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound .
Result of Action
The primary result of this compound action is likely to be the regulation of bone ossification . By influencing the expression of genes involved in bone mineralization, it may contribute to bone health .
Biochemical Analysis
Biochemical Properties
Secalciferol-d6, like its parent compound Secalciferol, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Secalciferol is a metabolite of Vitamin D, a potentially anti-inflammatory steroid involved in bone ossification . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models These studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It interacts with various transporters or binding proteins, and can also affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
properties
IUPAC Name |
(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJYANJHNLEEP-YIZZJVCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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